Cas no 1379329-08-4 (Benzoic acid, 2-mercapto-4-nitro-, methyl ester)

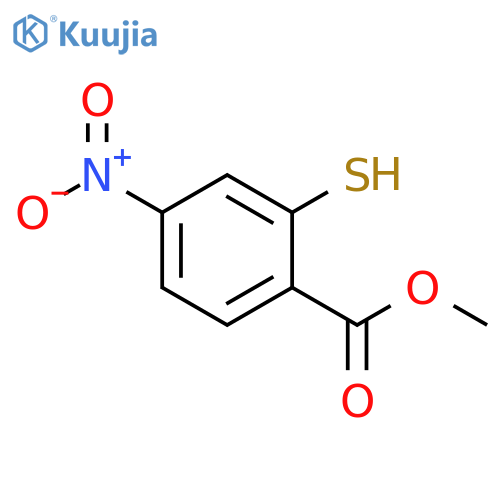

1379329-08-4 structure

商品名:Benzoic acid, 2-mercapto-4-nitro-, methyl ester

CAS番号:1379329-08-4

MF:C8H7NO4S

メガワット:213.210480928421

CID:5252476

Benzoic acid, 2-mercapto-4-nitro-, methyl ester 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 2-mercapto-4-nitro-, methyl ester

-

- インチ: 1S/C8H7NO4S/c1-13-8(10)6-3-2-5(9(11)12)4-7(6)14/h2-4,14H,1H3

- InChIKey: UOTNHZSZCHXGSB-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C1=CC=C([N+]([O-])=O)C=C1S

Benzoic acid, 2-mercapto-4-nitro-, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01050770-1g |

Methyl 2-mercapto-4-nitrobenzoate |

1379329-08-4 | 95% | 1g |

¥3122.0 | 2023-04-10 | |

| Enamine | EN300-382251-5.0g |

methyl 4-nitro-2-sulfanylbenzoate |

1379329-08-4 | 5.0g |

$2110.0 | 2023-03-02 | ||

| Enamine | EN300-382251-0.1g |

methyl 4-nitro-2-sulfanylbenzoate |

1379329-08-4 | 0.1g |

$640.0 | 2023-03-02 | ||

| Enamine | EN300-382251-2.5g |

methyl 4-nitro-2-sulfanylbenzoate |

1379329-08-4 | 2.5g |

$1428.0 | 2023-03-02 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01050770-5g |

Methyl 2-mercapto-4-nitrobenzoate |

1379329-08-4 | 95% | 5g |

¥9072.0 | 2023-04-10 | |

| Enamine | EN300-382251-0.5g |

methyl 4-nitro-2-sulfanylbenzoate |

1379329-08-4 | 0.5g |

$699.0 | 2023-03-02 | ||

| Enamine | EN300-382251-0.25g |

methyl 4-nitro-2-sulfanylbenzoate |

1379329-08-4 | 0.25g |

$670.0 | 2023-03-02 | ||

| Enamine | EN300-382251-0.05g |

methyl 4-nitro-2-sulfanylbenzoate |

1379329-08-4 | 0.05g |

$612.0 | 2023-03-02 | ||

| Enamine | EN300-382251-1.0g |

methyl 4-nitro-2-sulfanylbenzoate |

1379329-08-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-382251-10.0g |

methyl 4-nitro-2-sulfanylbenzoate |

1379329-08-4 | 10.0g |

$3131.0 | 2023-03-02 |

Benzoic acid, 2-mercapto-4-nitro-, methyl ester 関連文献

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

1379329-08-4 (Benzoic acid, 2-mercapto-4-nitro-, methyl ester) 関連製品

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量